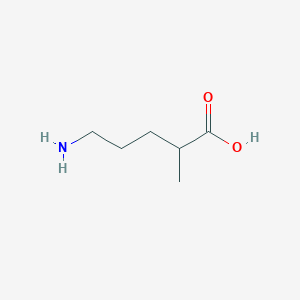

5-Amino-2-methylpentanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-methyl-valeric acid can be achieved through several methods. One common approach involves the alkylation of 5-aminovaleric acid with methyl iodide under basic conditions. The reaction typically proceeds as follows:

- Dissolve 5-aminovaleric acid in a suitable solvent such as ethanol.

- Add a base, such as sodium hydroxide, to the solution.

- Introduce methyl iodide to the reaction mixture.

- Stir the mixture at room temperature for several hours.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of 5-amino-2-methyl-valeric acid often involves the use of biotechnological processes. Engineered strains of Corynebacterium glutamicum have been employed to produce this compound from renewable feedstocks such as glucose and xylose. The fermentation process involves the expression of specific genes that enable the conversion of these sugars into 5-amino-2-methyl-valeric acid .

化学反应分析

Amino Group Reactions

The primary amine undergoes typical nucleophilic reactions, including protection, acylation, and redox processes.

Protection Reactions

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP) yields N-Boc-5-amino-2-methylpentanoic acid. This protects the amine during peptide synthesis.

5 AMPA+Boc2OBaseBoc 5 AMPA+CO2 -

Fmoc Protection : 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) introduces an Fmoc group, enabling solid-phase peptide synthesis .

Acylation

-

Reaction with acyl chlorides (e.g., acetyl chloride) forms amides:

5 AMPA+CH3COCl→CH3CONH 5 AMPA+HCl

Oxidation

-

The amino group is oxidized to nitro derivatives using KMnO₄ or H₂O₂.

Carboxylic Acid Reactions

The -COOH group participates in esterification, amidation, and decarboxylation.

Esterification

-

Methanol and HCl convert 5-AMPA to its methyl ester:

5 AMPA+CH3OHHClMethyl 5 amino 2 methylpentanoate+H2O

Amidation

Decarboxylation

Substitution Reactions

The branched alkyl chain facilitates nucleophilic substitutions.

Halogenation

Alkylation

-

α-Carbon alkylation with allyl iodide introduces side chains, useful in synthesizing fluorinated analogs .

Reduction

-

Lithium aluminum hydride (LiAlH₄) reduces esters to alcohols:

Methyl 5 AMPA esterLiAlH45 Amino 2 methylpentanol

Oxidation

-

Side-chain oxidation with CrO₃ yields ketones or carboxylic acids.

Peptide Bond Formation

5-AMPA serves as a non-proteinogenic amino acid in peptide synthesis. For example, coupling with glutamine derivatives forms bioactive peptides targeting neurotransmitter transporters .

Key Reaction Data

Research Findings

-

Antimicrobial Activity : N-Acyl derivatives show selective inhibition against Staphylococcus aureus (MIC: 0.015 µg/mL).

-

Neuroprotective Effects : Boc-protected 5-AMPA analogs modulate glutamate transporters, reducing neuronal damage .

-

Biodistribution : Radiolabeled (S)-enantiomers exhibit higher tumor uptake (9.88% ID/g at 60 min) than (R)-forms, highlighting stereochemical influences .

Mechanistic Insights

科学研究应用

Biochemical Research

Polyamine Biosynthesis Inhibition

One of the primary applications of 5-amino-2-methylpentanoic acid is as an inhibitor of polyamine biosynthesis. Polyamines are organic compounds that play critical roles in cellular functions such as growth, differentiation, and apoptosis. Research has shown that derivatives of this compound can inhibit ornithine decarboxylase (ODC), an enzyme crucial for polyamine synthesis. This inhibition can be beneficial in studying cancer cell proliferation and the effects of polyamines on cell growth .

Neuropharmacology

Neuroprotective Effects

Studies have indicated that this compound may exhibit neuroprotective properties. It has been investigated for its potential to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. The compound's ability to influence neuronal signaling pathways makes it a candidate for further exploration in treating conditions such as Alzheimer's disease and other cognitive impairments .

Drug Development

Potential Therapeutic Uses

The compound's structural characteristics allow it to interact with various biological targets, making it a subject of interest in drug design. Researchers are exploring its potential as a scaffold for developing new pharmaceuticals aimed at treating metabolic disorders and neurological conditions. Its derivatives could serve as lead compounds in the synthesis of more potent inhibitors or modulators of specific biological pathways .

Analytical Chemistry

Chemical Analysis and Synthesis

In analytical chemistry, this compound is utilized as a standard reference compound for various analytical techniques, including chromatography and mass spectrometry. Its unique properties enable researchers to develop methods for quantifying amino acids and related compounds in biological samples, which is essential for understanding metabolic pathways and disease states .

Case Studies

作用机制

The mechanism of action of 5-amino-2-methyl-valeric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an analog of naturally occurring amino acids, influencing protein synthesis and metabolic pathways. The compound may also interact with neurotransmitter receptors, modulating synaptic transmission and neuronal activity .

相似化合物的比较

5-Aminovaleric acid: Similar structure but lacks the methyl group at the second position.

Valine: An essential amino acid with a similar carbon backbone but different functional groups.

Isoleucine: Another essential amino acid with a branched-chain structure.

Uniqueness: 5-Amino-2-methylpentanoic acid is unique due to the presence of both an amino group and a methyl group on the valeric acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

属性

CAS 编号 |

10483-16-6 |

|---|---|

分子式 |

C6H13NO2 |

分子量 |

131.17 g/mol |

IUPAC 名称 |

5-amino-2-methylpentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-5(6(8)9)3-2-4-7/h5H,2-4,7H2,1H3,(H,8,9) |

InChI 键 |

UTJLXEIPEHZYQJ-UHFFFAOYSA-N |

SMILES |

CC(CCCN)C(=O)O |

规范 SMILES |

CC(CCCN)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。